molecular formula C14H15NO3S2 B2821899 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1251576-86-9

3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2821899
CAS No.: 1251576-86-9
M. Wt: 309.4
InChI Key: KNVRVXAEFLLPML-UHFFFAOYSA-N
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Description

3-Acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetylphenyl substituent and a 2-(thiophen-3-yl)ethylamine moiety. The compound combines a sulfonamide backbone with heteroaromatic (thiophene) and acetylated aromatic groups, which are critical for modulating its physicochemical and biological properties.

Key structural attributes:

  • Sulfonamide group: Enhances hydrogen-bonding capacity and solubility.
  • Thiophen-3-yl ethyl chain: Contributes to lipophilicity and electronic effects via the sulfur atom.

Properties

IUPAC Name

3-acetyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVRVXAEFLLPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Selected Benzenesulfonamide Derivatives
Compound Name Substituents on Benzene Amine Side Chain Molecular Weight (g/mol) Key Features
3-Acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide 3-Acetyl 2-(Thiophen-3-yl)ethyl ~309.4* Thiophene-S interaction, acetyl group
N-(3-Acetylphenyl)thiophene-2-sulfonamide N/A (thiophene sulfonamide) 3-Acetylphenyl 281.35 Thiophene sulfonamide core
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide 3-Chloro, 4-methoxy Furan-3-ylmethyl, thiophen-2-ylmethyl ~386.9* Dual heterocyclic substituents, chloro
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 3-Methoxy 4-Cyanophenyl ~288.3* Electron-withdrawing cyano group

*Calculated based on formula; exact values may vary.

Key Observations:
  • Electronic Effects: The 3-acetyl group in the target compound is electron-withdrawing, similar to the cyano group in but less polar. This contrasts with the electron-donating methoxy group in .
  • Heterocyclic Diversity: The thiophen-3-yl ethyl chain distinguishes the target compound from derivatives with furan () or unsubstituted thiophene ().
  • Steric Considerations : The ethyl spacer in the target compound reduces steric hindrance compared to bulkier substituents like furan-3-ylmethyl in .
Antibacterial Activity :
  • Thiophene-containing sulfonamides (e.g., ) show moderate antibacterial activity due to membrane disruption or enzyme inhibition.
  • The acetyl group in the target compound may enhance penetration through bacterial membranes compared to polar groups (e.g., cyano in ).
Solubility and Stability :
  • The thiophen-3-yl ethyl chain increases lipophilicity (logP ~2.5–3.0), making the compound less water-soluble than methoxy or cyano derivatives (logP ~1.5–2.0).
  • Stability under physiological conditions is likely comparable to analogues with similar substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves forming the sulfonamide bond via nucleophilic substitution between a sulfonyl chloride (e.g., 3-acetylbenzenesulfonyl chloride) and an amine (e.g., 2-(thiophen-3-yl)ethylamine). Critical challenges include controlling regioselectivity, minimizing side reactions (e.g., over-acylation), and ensuring high purity. Optimization requires adjusting reaction temperature (0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Catalysts like triethylamine may enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the acetyl group (δ ~2.6 ppm for CH3_3), thiophene protons (δ ~6.5–7.5 ppm), and sulfonamide NH (δ ~7.8 ppm).
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) validate the sulfonamide group.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • HPLC/TLC : Monitors reaction progress and purity (>95% for biological assays) .

Q. What are the primary pharmacological targets for sulfonamide derivatives like this compound?

  • Answer : Sulfonamides commonly inhibit enzymes such as carbonic anhydrases, dihydropteroate synthase (bacterial folate synthesis), or tyrosine kinases. The acetyl and thiophene groups may enhance binding to hydrophobic pockets in target proteins. Preliminary docking studies should prioritize enzymes with known sulfonamide interactions .

Advanced Research Questions

Q. How can computational methods predict the interaction of 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide with biological targets like enzymes?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Maestro model binding poses in active sites (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between the sulfonamide group and catalytic zinc ions.
  • QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. trifluoromethyl) with inhibitory activity using datasets from analogs .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Q. How can conflicting bioactivity data between structural analogs (e.g., thiophene vs. furan derivatives) be resolved?

  • Answer :

  • Structural-Activity Analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., 3-acetyl vs. 3-trifluoromethyl) to identify pharmacophores. For example, thiophene’s electron-rich ring may enhance π-π stacking versus furan’s oxygen lone pairs .
  • Metabolic Stability Assays : Test hepatic microsome degradation to determine if discrepancies arise from pharmacokinetic factors.
  • Crystallography : Resolve co-crystal structures to visualize binding mode differences .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer :

  • Salt Formation : Convert the sulfonamide to a sodium salt via NaOH treatment to enhance aqueous solubility.
  • Prodrug Design : Mask the acetyl group with a hydrolyzable ester (e.g., pivaloyloxymethyl) for improved membrane permeability.
  • Nanoformulation : Use liposomal encapsulation or PEGylation to prolong circulation time .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .
  • Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignment .
  • Ethical Compliance : Adhere to institutional guidelines for handling non-FDA-approved compounds, emphasizing in vitro assays before animal testing .

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